molecular formula C18H15Cl2NO B1344480 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride CAS No. 1114597-24-8

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride

Cat. No. B1344480
M. Wt: 332.2 g/mol
InChI Key: UHLVMMMPPRKVHQ-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The presence of a chlorophenyl group and a carbonyl chloride group suggests that this compound could be involved in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The carbonyl chloride group is typically quite reactive and could be involved in various reactions. The indole ring and the chlorophenyl group might also participate in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the carbonyl chloride group could make it a polar molecule, which would affect its solubility and reactivity .

Scientific Research Applications

Antibacterial and Antioxidant Activity

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : The compound was used in the synthesis of a series of substituted ammonium oxalates, which were then tested for their antibacterial and antioxidant properties .
  • Methods of Application : The compound was reduced using LiAlH4 to form an amine, which was then reacted with various aromatic and heterocyclic aldehydes. The resulting amines were converted to oxalates by a solution of oxalic acid in Et2O .
  • Results : It was established that some of the compounds exhibited high antibacterial activity but in most cases did not neutralize superoxide radicals .

Antiviral Activity

  • Scientific Field : Biochemistry .
  • Application Summary : The compound was used in the synthesis of a series of 1,3,4-thiadiazole sulfonamides, which were then tested for their antiviral activity .
  • Methods of Application : The compound was combined with a 1,3,4-thiadiazole ring to generate new compounds with potential plant anti-viral activities .
  • Results : Some of the synthesized compounds showed certain anti-tobacco mosaic virus activity .

Plant Growth Retardants

  • Scientific Field : Agriculture and Horticulture .
  • Application Summary : The compound could potentially be used in the synthesis of plant growth retardants .
  • Methods of Application : The compound could be combined with other molecules to generate new compounds with potential plant growth retarding activities .
  • Results : The growth retarding activity of these compounds is relatively high in a far broader spectrum of plant species .

Anti-Cancer Activity

  • Scientific Field : Oncology .
  • Application Summary : Quinolinyl chalcone derivatives, which could potentially be synthesized using the compound, have shown potent anti-cancer activity .
  • Methods of Application : The compound could be used in the synthesis of quinolinyl chalcone derivatives .
  • Results : Some of the synthesized derivatives have shown up to 103% anti-cancer activity .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology .
  • Application Summary : Chalcones of indole, which could potentially be synthesized using the compound, have shown anti-inflammatory activity .
  • Methods of Application : The compound could be used in the synthesis of chalcones of indole .
  • Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

Anticancer Activity

  • Scientific Field : Oncology .
  • Application Summary : The compound was used in the ultrasound-assisted synthesis of 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate and its 4-formyl analog, which were tested for in-vitro anticancer evaluation against human tumor cell lines .
  • Methods of Application : The compound was synthesized under ultrasonication by formylation of 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate .
  • Results : Compound 5 showed higher cytotoxicity against NCI-H23 cells (non-small lung cancer cell panel) as compared to standard drug vincristine sulphate .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and potential hazards .

properties

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c1-3-11-4-9-15-14(10-11)16(17(18(20)22)21(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLVMMMPPRKVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride

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